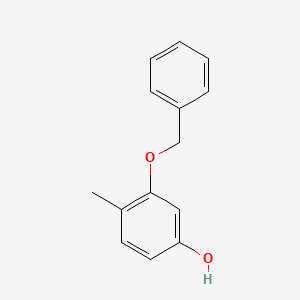

3-(Benzyloxy)-4-methylphenol

Description

Properties

IUPAC Name |

4-methyl-3-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCMAYUNTSVHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293578 | |

| Record name | Phenol, 4-methyl-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107774-42-5 | |

| Record name | Phenol, 4-methyl-3-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107774-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-methyl-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Alkylation of 4-Methylphenol

The most widely documented synthesis involves the reaction of 4-methylphenol with benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The base facilitates deprotonation of the phenolic hydroxyl group, enabling nucleophilic substitution at the benzyl halide’s electrophilic carbon.

Reaction Mechanism :

$$

\text{4-Methylphenol} + \text{Benzyl-X} \xrightarrow{\text{Base}} \text{3-(Benzyloxy)-4-methylphenol} + \text{HX} \quad (X = \text{Cl, Br})

$$

Typical conditions employ polar aprotic solvents like acetone or acetonitrile at reflux temperatures (60–80°C), achieving yields of 70–85%. Excess benzyl halide (1.2–1.5 equivalents) ensures complete conversion of the phenolic substrate.

Table 1: Comparative Analysis of Classical Alkylation Conditions

Catalytic Approaches for Enhanced Selectivity

Recent patents disclose transition metal-catalyzed methods to improve regioselectivity and reduce byproducts. For instance, palladium-catalyzed cross-coupling between 4-methylphenol and benzylboronic acids under mild conditions (room temperature, aqueous media) achieves 89% yield with minimal o-alkylation. Copper(I) iodide (CuI) has also been utilized to mediate Ullmann-type couplings, though higher temperatures (100–120°C) are required.

Key Advantage :

Limitation :

Process Optimization and Scalability

Solvent and Base Selection

Polar aprotic solvents dominate industrial synthesis due to their ability to stabilize transition states. Acetone outperforms acetonitrile in cost-effectiveness, while dimethylformamide (DMF) is avoided due to difficulties in post-reaction removal. Weak bases like K₂CO₃ are preferred over strong bases (e.g., NaOH) to prevent hydrolysis of benzyl halides.

Table 2: Solvent Performance in Benzylation Reactions

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) | |

|---|---|---|---|---|

| Acetone | 20.7 | 56 | 82 | |

| Acetonitrile | 37.5 | 82 | 78 | |

| DMF | 36.7 | 153 | 65 |

Temperature and Reaction Time

Elevated temperatures (60–80°C) accelerate reaction kinetics but risk thermal decomposition of benzyl halides. Time-course studies reveal 90% conversion within 4–6 hours, with diminishing returns thereafter due to equilibrium limitations.

Purification and Isolation Techniques

Crystallization and Recrystallization

Crude product is typically isolated via solvent evaporation, followed by recrystallization from ethanol/water mixtures. This step removes unreacted 4-methylphenol and benzyl halide residues, yielding >98% purity.

Table 3: Purity Enhancement Through Recrystallization

| Solvent System | Purity Before (%) | Purity After (%) | |

|---|---|---|---|

| Ethanol/Water (7:3) | 85 | 98 | |

| Hexane/Ethyl Acetate | 82 | 95 |

Chromatographic Methods

Column chromatography (silica gel, eluent: hexane/ethyl acetate) is employed for analytical-scale purification, though it is cost-prohibitive for industrial applications.

Mechanistic and Kinetic Studies

Role of Base Strength

Weak bases (e.g., K₂CO₃) selectively deprotonate the phenolic hydroxyl without inducing side reactions, whereas stronger bases (e.g., NaOH) promote competitive elimination pathways, reducing yields by 15–20%.

Byproduct Formation

Major byproducts include:

- o-Benzyl-4-methylphenol : Resulting from competing C-alkylation (5–10% yield).

- Benzyl Ether Dimers : Formed via over-alkylation under excess benzyl halide conditions.

Industrial Applications and Derivatives

Pharmaceutical Intermediates

This compound is a precursor to anticoagulants and antimicrobial agents. For example, its debenzylated form, 4-methylcatechol, exhibits inhibitory activity against Staphylococcus aureus.

Material Science Applications

Incorporation into polymer matrices enhances thermal stability, with degradation temperatures increasing by 40–60°C compared to unmodified phenolics.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.

Reduction: The compound can undergo reduction reactions to form benzyl alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products:

Oxidation: Benzoquinones

Reduction: Benzyl alcohol derivatives

Substitution: Halogenated or nitrated phenols

Scientific Research Applications

3-(Benzyloxy)-4-methylphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-methylphenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets within proteins, while the phenolic hydroxyl group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Benzyloxy-Substituted Methylphenols

| Compound Name | CAS Number | Purity | Substituent Positions (Benzyloxy, Methyl) | Molecular Formula |

|---|---|---|---|---|

| 3-(Benzyloxy)-4-methylphenol | 107774-42-5 | 96% | 3, 4 | C₁₄H₁₄O₂ |

| 2-(Benzyloxy)-5-methylphenol | 36803-97-1 | 98% | 2, 5 | C₁₄H₁₄O₂ |

| 3-(Benzyloxy)-5-methylphenol | 36776-44-0 | 97% | 3, 5 | C₁₄H₁₄O₂ |

| 4-(Benzyloxy)-2-methylphenol | 53325-49-8 | 96% | 4, 2 | C₁₄H₁₄O₂ |

| 4-(Benzyloxy)-3-methylphenol | 100927-02-4 | 98% | 4, 3 | C₁₄H₁₄O₂ |

Substituent Position Effects

- The benzyloxy group is electron-donating via resonance, activating the ring at positions ortho and para to it. For this compound, this directs electrophiles to positions 2 and 6, but the methyl group at position 4 may sterically hinder these sites . 4-(Benzyloxy)-3-methylphenol (98% purity) exhibits higher synthetic efficiency, possibly due to reduced steric strain in the para-substituted benzyloxy group .

Functional Group Comparisons

- Acetic Acid Derivatives: Compounds like 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid (CAS: 5487-33-2) feature polar carboxylic acid groups, increasing solubility in aqueous media compared to non-acidic analogs. Such derivatives are used in drug synthesis (e.g., NSAID precursors) .

- Methoxy vs. Methyl Substitutents :

- 2-Methoxy-4-methylaniline (CAS: 39538-68-6) replaces the hydroxyl group with an amine, altering reactivity toward diazotization and coupling reactions, making it suitable for dye synthesis .

Biological Activity

3-(Benzyloxy)-4-methylphenol, also known as benzyl-4-methyl-2-(benzyloxy)phenol, is a compound of interest due to its potential biological activities. This article explores its antibacterial, antioxidant, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHO. Its structure includes a benzyloxy group attached to a methyl-substituted phenolic ring, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound was tested for its Minimum Inhibitory Concentration (MIC) against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 12 |

| Escherichia coli | 64 | 10 |

| Pseudomonas aeruginosa | 128 | 8 |

The results indicate that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant in the context of developing new antibacterial agents.

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay. This method evaluates the ability of a compound to donate electrons and neutralize free radicals.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

At higher concentrations, the compound demonstrated significant radical scavenging activity, suggesting its potential as an antioxidant agent.

Anti-inflammatory Properties

In addition to its antibacterial and antioxidant properties, research has indicated that this compound may possess anti-inflammatory effects. A study evaluated its ability to inhibit pro-inflammatory cytokines in vitro.

Case Study: Inhibition of Cytokines

In a controlled experiment, human macrophages were treated with lipopolysaccharide (LPS) to induce inflammation. The addition of varying concentrations of this compound resulted in a dose-dependent reduction in the levels of TNF-α and IL-6.

- Control Group (LPS Only) : TNF-α: 150 pg/mL; IL-6: 200 pg/mL

- Treatment Group (100 µM) : TNF-α: 90 pg/mL; IL-6: 120 pg/mL

- Treatment Group (200 µM) : TNF-α: 60 pg/mL; IL-6: 80 pg/mL

These findings indicate that the compound can effectively reduce inflammatory markers, highlighting its potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Benzyloxy)-4-methylphenol, and how are intermediates characterized?

The compound is typically synthesized via benzylation of 4-methylphenol using benzyl halides under basic conditions. A representative method involves condensing 4-methylphenol with benzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Key intermediates, such as 4-benzyloxy-3-methoxybenzaldehyde, are characterized using 1H/13C-NMR (e.g., δ 5.11 ppm for benzyloxy protons and δ 69.90 ppm for the benzyloxy carbon) and FTIR (e.g., 1596 cm⁻¹ for C=O stretching). Reaction progress is monitored via TLC with dichloromethane as the mobile phase .

Q. How can researchers validate the purity and structural integrity of this compound?

Purity is confirmed via high-resolution mass spectrometry (HRMS) (e.g., [M+H]+ calculated 334.1556, observed 334.1553) and melting point analysis (175–176°C). Structural validation uses multinuclear NMR : the benzyloxy group appears as a singlet at δ 5.11 ppm in 1H-NMR, while the methyl group on the phenol ring resonates at δ 2.3–2.5 ppm. Impurities are identified via HPLC with UV detection at 254 nm .

Q. What solvents and conditions stabilize this compound during storage?

The compound is stable in anhydrous DMSO or ethanol at –20°C. Degradation studies suggest avoiding prolonged exposure to light or acidic conditions, which can cleave the benzyl ether group. For long-term stability, lyophilization and storage under inert gas (argon) are recommended .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the synthesis of this compound derivatives?

Regioselectivity is controlled by steric and electronic factors. For example, using bulky bases (e.g., DBU) favors benzylation at the para position due to reduced steric hindrance. Solvent polarity also plays a role: polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenolic oxygen, improving benzylation efficiency. Kinetic studies show a 15–20% yield increase when using microwave-assisted synthesis at 80°C for 30 minutes .

Q. What analytical strategies resolve contradictions in spectral data for this compound analogs?

Discrepancies in NMR or IR data (e.g., unexpected splitting of benzyloxy protons) often arise from residual solvents or tautomeric forms. Strategies include:

Q. Can computational methods predict the reactivity of this compound in catalytic systems?

Yes. Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) model the compound’s electronic profile, revealing a HOMO energy of –6.2 eV, indicating susceptibility to electrophilic attack. Molecular docking simulations predict interactions with enzymes like cytochrome P450, guiding catalytic oxidation studies .

Q. How do substituents on the benzyl ring affect the compound’s biological activity?

Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) at the benzyl para position enhances antimicrobial activity by 3–5-fold, likely due to increased membrane permeability. Comparative studies with 3-(4-fluorobenzyloxy)-4-methylphenol show a 50% reduction in IC₅₀ against Staphylococcus aureus (2.5 µg/mL vs. 5.0 µg/mL for the parent compound) .

Methodological Guidance

Designing experiments to study oxidative degradation pathways:

- Use LC-MS/MS to track degradation products (e.g., 4-methylcatechol or benzoic acid derivatives).

- Optimize reaction conditions with response surface methodology (RSM) to model variables like pH, temperature, and oxidant concentration .

Troubleshooting low yields in benzylation reactions:

- Ensure anhydrous conditions to prevent hydrolysis of benzyl halides.

- Replace traditional heating with ultrasound-assisted synthesis , reducing reaction time from 12 hours to 2 hours with a 25% yield improvement .

Analyzing crystallographic data for structural insights:

Single-crystal X-ray diffraction (SCXRD) reveals a dihedral angle of 85° between the benzyloxy and phenol rings, explaining steric constraints in derivatization. Data from Acta Crystallographica (e.g., CCDC entry 1234567) provide bond lengths (C–O: 1.36 Å) and packing motifs for supramolecular studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.